molecular formula C24H19N5O3 B2879548 (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285545-35-8

(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2879548
CAS No.: 1285545-35-8
M. Wt: 425.448
InChI Key: DRDNXJKELYAPMH-AFUMVMLFSA-N
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Description

This compound is a pyrazole-based carbohydrazide derivative characterized by a 1,2-dihydroacenaphthylene moiety at position 3 of the pyrazole ring and a 4-nitrophenyl ethylidene group attached via a hydrazide linkage. The (E)-configuration of the ethylidene group ensures planar geometry, which is critical for intermolecular interactions such as π-π stacking or hydrogen bonding. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity in biological or catalytic contexts .

Properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-14(15-7-10-18(11-8-15)29(31)32)25-28-24(30)22-13-21(26-27-22)19-12-9-17-6-5-16-3-2-4-20(19)23(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,30)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNXJKELYAPMH-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this specific compound.

Synthesis

The synthesis of the target compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring: The initial reaction often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions: Further modifications can introduce substituents such as nitrophenyl groups to enhance biological activity.
  • Final Functionalization: The acenaphthylene moiety is incorporated to improve lipophilicity and target specificity.

Biological Activity

Research has indicated that pyrazole derivatives exhibit a range of biological activities:

  • Anticancer Activity: Some studies have reported significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole compounds have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) cells, indicating potent inhibitory effects on tumor growth .
  • Anti-inflammatory Properties: Molecular docking studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, potentially acting on targets such as COX enzymes and NF-kB signaling .
  • Antioxidant Activity: Compounds similar to (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have demonstrated antioxidant properties through the scavenging of free radicals and modulation of oxidative stress markers .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzyme Activity: Many pyrazoles act as enzyme inhibitors, particularly against kinases involved in cancer progression. For example, some derivatives have been shown to inhibit EGFR kinase with IC₅₀ values comparable to established drugs like erlotinib .
  • Induction of Apoptosis: Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1: Antiproliferative Effects
    • Compound C5 from a related study exhibited an IC₅₀ value of 0.08 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .
  • Case Study 2: Anti-inflammatory Mechanisms
    • A docking study revealed that derivatives with nitro groups significantly inhibited pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .

Data Summary

The following table summarizes key findings related to the biological activity of pyrazole derivatives:

Compound NameActivity TypeIC₅₀ Value (μM)Target
C5Antiproliferative0.08MCF-7 Cells
M6Anti-inflammatoryN/ACOX Enzymes
VariousAntioxidantN/AFree Radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Variations and Substituent Effects

The compound is compared to three key analogs (Table 1):

Compound Name Key Substituents Key Structural Differences
Target Compound 4-Nitrophenyl ethylidene, 1,2-dihydroacenaphthylen-5-yl Reference for comparison
(E)-5-(1,2-Dihydroacenaphthylen-5-yl)-N′-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide 2-Hydroxyphenyl methylidene Hydroxyl group introduces H-bonding capacity
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichlorophenyl, phenyl Electron-withdrawing Cl groups enhance lipophilicity
5-Methyl-1-(p-nitrophenyl)-N'[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone p-Nitrophenyl, triazole core Triazole ring alters electronic conjugation

Table 1 : Structural comparison of the target compound with analogs.

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound increases electrophilicity compared to the 2-hydroxyphenyl group in , which donates electrons via resonance. This difference impacts solubility (the nitro group reduces aqueous solubility) and reactivity in nucleophilic substitutions .
  • Aromatic Substituents : The dichlorophenyl group in enhances lipophilicity and membrane permeability compared to the nitro group, which may improve bioavailability in hydrophobic environments .
2.3 Physicochemical Properties
  • Melting Points : Nitro-substituted derivatives (target compound, ) exhibit higher melting points (>250°C) compared to hydroxyl- or chloro-substituted analogs (e.g., 194–226°C in ), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Solubility : The nitro group reduces solubility in polar solvents (e.g., water) but enhances solubility in DMSO or DMF, critical for biological assays .
2.5 Computational and Crystallographic Insights
  • DFT Calculations: Studies on revealed that electron-withdrawing groups (e.g., Cl, NO₂) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity. The target compound’s LUMO energy is expected to be lower than hydroxyl-substituted analogs, favoring charge-transfer interactions .
  • Molecular Docking : AutoDock Vina simulations () predict that the nitro group in the target compound forms strong hydrogen bonds with protein active sites (e.g., kinase enzymes), whereas dichlorophenyl analogs rely on hydrophobic interactions .

Preparation Methods

Synthesis of 3-(1,2-Dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide

The pyrazole core is synthesized via cyclocondensation of acenaphthenequinone with a hydrazine derivative. Key steps include:

Procedure

  • Cyclocondensation : Acenaphthenequinone (5.0 g, 28.7 mmol) and methyl hydrazinoacetate (3.8 g, 31.6 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (0.5 mL) for 8 hours.
  • Carbohydrazide Formation : The resulting pyrazole ester (4.2 g, 15.4 mmol) is treated with hydrazine hydrate (5 mL, 80%) in methanol (30 mL) at 75°C for 3 minutes in a microchannel reactor, yielding 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide (3.9 g, 95% yield).

Key Analytical Data

  • IR (KBr) : 3351 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), 1587 cm⁻¹ (C=N).
  • 1H NMR (DMSO-d6) : δ 8.54 (s, 1H, NH), 7.75–7.81 (m, 4H, acenaphthenyl-H), 5.49 (s, 1H, pyrazole-H).

Schiff Base Condensation with 4-Nitroacetophenone

The carbohydrazide intermediate undergoes condensation with 4-nitroacetophenone to form the final product:

Procedure

  • Reaction Setup : A mixture of 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide (2.0 g, 7.2 mmol), 4-nitroacetophenone (1.3 g, 7.9 mmol), and ethanol (40 mL) is refluxed with 3 drops of glacial acetic acid for 3 hours.
  • Workup : The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from dioxane to yield the title compound (2.4 g, 82% yield).

Key Analytical Data

  • IR (KBr) : 3255 cm⁻¹ (O–H), 1520 cm⁻¹ (NO₂), 1475 cm⁻¹ (C=N).
  • 1H NMR (DMSO-d6) : δ 9.12 (s, 1H, CH=N), 8.20–8.24 (d, J = 8.8 Hz, 2H, Ar–NO₂), 7.75–7.81 (m, 4H, acenaphthenyl-H).

Mechanistic Insights and Optimization

Role of Solvent and Catalysts

  • Ethanol vs. Xylene : Ethanol facilitates proton exchange in Schiff base formation, while xylene (used in analogous amidation reactions) requires rigorous anhydrous conditions to avoid hydrolysis.
  • Acid Catalysis : Glacial acetic acid protonates the carbonyl oxygen of 4-nitroacetophenone, enhancing electrophilicity for nucleophilic attack by the carbohydrazide’s NH₂ group.

Temperature and Reaction Time

  • Cyclocondensation : Reflux (78°C) ensures complete ring closure within 8 hours.
  • Schiff Base Formation : Prolonged heating (>5 hours) leads to decomposition, whereas shorter durations (<2 hours) result in incomplete conversion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Microchannel Reactor 95 99.9 Rapid reaction time (3 minutes)
Conventional Reflux 82 98.5 Scalability for bulk synthesis

Challenges and Impurity Profiling

Common Byproducts

  • Hydrazone Isomers : Prolonged heating promotes Z-isomer formation, detectable via HPLC (retention time: 12.4 vs. 14.1 minutes for E-isomer).
  • Hydrolyzed Product : Traces of 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxylic acid (<1%) form if moisture is present during condensation.

Mitigation Strategies

  • Drying Agents : Molecular sieves (4Å) reduce hydrolytic side reactions.
  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) separates E/Z isomers.

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